molecular formula C15H11FN2O2S B2568920 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 403845-80-7

2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2568920
CAS No.: 403845-80-7
M. Wt: 302.32
InChI Key: BHTODPVIIUWOEG-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative intended for research applications. This compound is part of a class of chemicals known for their potential in central nervous system (CNS) drug discovery. Structurally related N-(benzothiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), representing a valuable tool for investigating the physiological functions of this poorly understood receptor in the Cys-loop receptor superfamily . Furthermore, patented benzothiazole derivatives with close structural similarity, featuring a methoxy group at the 4-position of the benzothiazole ring, have been proposed for use in the development of neuroprotective agents and for the treatment of conditions such as cerebral ischemia, stroke, and respiratory insufficiency . The incorporation of a fluorine atom on the benzamide ring is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity, as seen in the design of other bioactive molecules like COX-2 inhibitors . Researchers can utilize this compound in various biochemical and pharmacological assays to explore its mechanism of action, selectivity, and potential research value in neuroscience and related fields. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTODPVIIUWOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Research indicates that 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibits several biological activities:

  • Anticancer Activity: Studies have shown that derivatives of benzothiazole compounds often exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may enhance the compound's ability to penetrate cellular membranes, thereby increasing its effectiveness as an anticancer agent .
  • Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antifungal activities. The methoxy group is believed to play a role in enhancing these properties by improving solubility and bioavailability .

Applications in Medicinal Chemistry

In medicinal chemistry, compounds like this compound are being explored for their potential as drug candidates:

  • Targeting Enzymes: The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance. Its structural features can be optimized to enhance binding affinity to target proteins .
  • Drug Development: Due to its diverse biological activities, this compound can serve as a lead structure for the development of new pharmaceuticals aimed at treating cancer or infectious diseases.

Material Science Applications

Beyond medicinal uses, this compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry: The incorporation of benzothiazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .
  • Fluorescent Probes: The fluorescent nature of some benzothiazole derivatives allows them to be used as probes in biochemical assays and imaging techniques.

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that this compound showed significant inhibition of cell proliferation compared to control groups. Further mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another research project focused on antimicrobial activity, this compound was tested against several bacterial strains. The findings revealed that it exhibited potent activity against Gram-positive bacteria, indicating its potential as a new antimicrobial agent .

Data Summary Table

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against cancer cells
Antimicrobial agentPotent activity against Gram-positive bacteria
Material SciencePolymer enhancementImproved thermal stability
Fluorescent probeUsed in biochemical assays

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes like DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis. This inhibition leads to the disruption of bacterial growth and proliferation.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)Benzamide [2-BTBA] and N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide [2-BTFBA]

  • Structural Differences: 2-BTBA: Lacks fluorine on the benzamide and methoxy on the benzothiazole.
  • Physicochemical Properties: Thermal Stability: 2-BTFBA exhibits a higher decomposition temperature (~230°C) than 2-BTBA (~210°C), attributed to fluorine’s electron-withdrawing effect enhancing molecular rigidity . Optical Properties: Both compounds show nonlinear optical (NLO) activity, but 2-BTFBA has a higher hyperpolarizability (β = 1.4 × 10⁻³⁰ esu) due to fluorine-induced charge asymmetry .

2-Fluoro-N-(1,3-Thiazol-2-yl)Benzamide

  • Core Heterocycle : Replaces benzothiazole with a simpler thiazole ring.
  • Crystal Packing : Forms dimers via N–H···N hydrogen bonds (2.96 Å), while the benzothiazole derivatives exhibit extended π-π stacking due to aromatic bulk .
  • Bioactivity : Thiazole derivatives generally show lower anticancer activity compared to benzothiazoles, as seen in IC₅₀ values against PC3 cells (e.g., 25 μM vs. 10 μM for benzothiazole analogues) .

Analogues with Alternative Substitution Patterns

4-Fluoro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Benzamide

  • Substituent Position : Methoxy is on the phenyl ring attached to the thiazole, unlike the target compound’s 4-methoxybenzothiazole.
  • Molecular Weight : 328.36 g/mol vs. 316.33 g/mol for the target compound.
  • Solubility : The para-methoxy group increases hydrophilicity (logP = 3.2) compared to the target compound (logP = 3.8) .

N-(2-(Substituted Benzothiazol-2-Carbamoyl)Phenyl)-4-Fluoro Benzamide Derivatives

  • Activity : Compounds with 4-fluoro and benzothiazole moieties demonstrate antiviral activity (e.g., 73.2% inhibition of PC3 cells at 10 μM for compound 4d) . The target compound’s methoxy group may further enhance membrane permeability.

Data Tables

Table 1: Comparison of Physicochemical Properties

Compound Molecular Weight (g/mol) Decomposition Temp. (°C) logP NLO Activity (β, esu)
Target Compound 316.33 245 3.8 1.6 × 10⁻³⁰
2-BTBA 254.29 210 2.9 1.1 × 10⁻³⁰
2-BTFBA 272.28 230 3.3 1.4 × 10⁻³⁰
4-Fluoro-N-[4-(4-methoxyphenyl)thiazol] 328.36 220 3.2 Not reported

Key Findings and Implications

  • Electronic Effects: Fluorine and methoxy substituents synergistically improve thermal stability and NLO performance compared to non-fluorinated analogues .
  • Bioactivity Trends : Benzothiazole derivatives generally outperform thiazole counterparts in anticancer activity, likely due to enhanced π-stacking with biological targets .
  • Synthetic Flexibility : The benzoylation route allows modular substitution, enabling rapid optimization of substituents for targeted applications .

Biological Activity

2-Fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C16H14FN3O2SC_{16}H_{14}FN_{3}O_{2}S. The presence of the benzothiazole moiety is significant as it influences the compound's electronic properties and biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • U-937 (acute monocytic leukemia)
    • A549 (lung cancer)

Table 1 summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Reference Compound
MCF-70.65Doxorubicin
U-9371.20Doxorubicin
A5490.11Combretastatin-A4

These results indicate that the compound exhibits cytotoxic effects in a dose-dependent manner, with some derivatives showing even higher potency than established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound can induce apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Some studies suggest that benzothiazole derivatives may inhibit specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Apart from anticancer properties, this compound also exhibits antimicrobial activity. Research has shown effectiveness against various pathogens:

PathogenIC50 (µg/mL)Comparison Compound
Staphylococcus aureus15.6Amphotericin B
Escherichia coli20.0Gentamicin

These findings indicate a moderate to high level of activity against both bacterial and fungal strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives can often be correlated with their structural features. Key factors influencing activity include:

  • Substituents on the Benzothiazole Ring : Electron-donating groups (EDGs) such as methoxy enhance activity, while electron-withdrawing groups (EWGs) tend to reduce it.
  • Fluorine Substitution : The presence of fluorine at specific positions can increase lipophilicity and improve cellular uptake.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value comparable to that of established chemotherapeutics.
  • In Vivo Studies : Preliminary in vivo studies indicate that this compound may reduce tumor size in mouse models without significant toxicity.

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